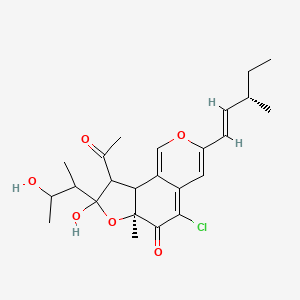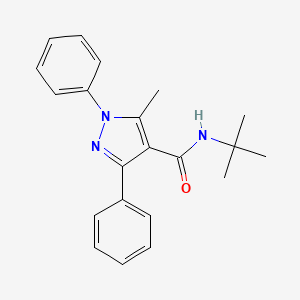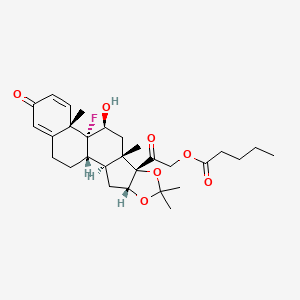
alpha-((4-Chlorophenoxy)methyl)-N,N,alpha-trimethyl-1H-imidazole-1-ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-((4-Chlorophenoxy)methyl)-N,N,alpha-trimethyl-1H-imidazole-1-ethanamine: is a synthetic organic compound characterized by its complex structure, which includes an imidazole ring, a chlorophenoxy group, and a trimethylated ethanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of alpha-((4-Chlorophenoxy)methyl)-N,N,alpha-trimethyl-1H-imidazole-1-ethanamine typically involves multiple steps, starting with the preparation of the chlorophenoxy intermediate. One common method involves the reaction of p-chlorophenol with formaldehyde to form 4-chlorophenoxymethanol. This intermediate is then reacted with N,N,alpha-trimethyl-1H-imidazole-1-ethanamine under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction efficiency. The use of continuous flow reactors and automated systems can further improve the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: Alpha-((4-Chlorophenoxy)methyl)-N,N,alpha-trimethyl-1H-imidazole-1-ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
Alpha-((4-Chlorophenoxy)methyl)-N,N,alpha-trimethyl-1H-imidazole-1-ethanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of alpha-((4-Chlorophenoxy)methyl)-N,N,alpha-trimethyl-1H-imidazole-1-ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, resulting in antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
4-(4-Chlorophenoxy)-2-chlorophenyl-methyl ketone: Shares the chlorophenoxy group but differs in the presence of a ketone moiety.
2-Methyl-4-chlorophenoxyacetic acid: Contains a chlorophenoxy group but has a carboxylic acid functional group.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar in having a halogenated phenyl group but differs in the presence of a thiazole ring and acetamide group.
Uniqueness: Alpha-((4-Chlorophenoxy)methyl)-N,N,alpha-trimethyl-1H-imidazole-1-ethanamine is unique due to its combination of an imidazole ring, chlorophenoxy group, and trimethylated ethanamine moiety This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Propiedades
Número CAS |
98836-70-5 |
|---|---|
Fórmula molecular |
C15H20ClN3O |
Peso molecular |
293.79 g/mol |
Nombre IUPAC |
1-(4-chlorophenoxy)-3-imidazol-1-yl-N,N,2-trimethylpropan-2-amine |
InChI |
InChI=1S/C15H20ClN3O/c1-15(18(2)3,10-19-9-8-17-12-19)11-20-14-6-4-13(16)5-7-14/h4-9,12H,10-11H2,1-3H3 |
Clave InChI |
MMIGREKBJDEJLR-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1C=CN=C1)(COC2=CC=C(C=C2)Cl)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


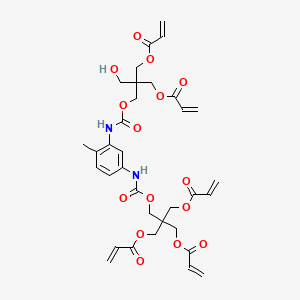

![(Z)-but-2-enedioic acid;phenyl-[4-[4-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoyl]piperazin-1-yl]methanone](/img/structure/B15188781.png)
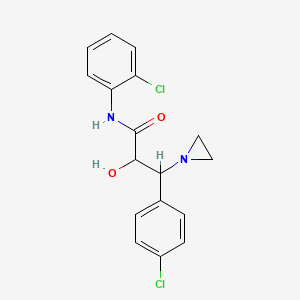
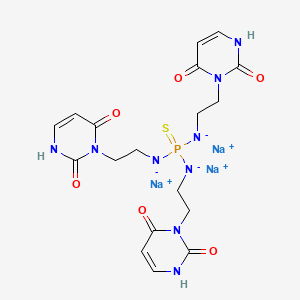
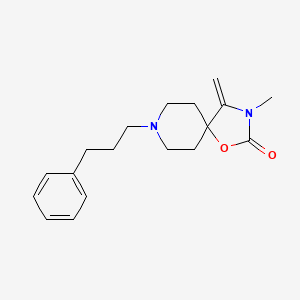
![4,4,6-Trimethyl-2-[1-methyl-2-[4-(1-methylethyl)phenyl]ethyl]-1,3-dioxane](/img/structure/B15188798.png)


